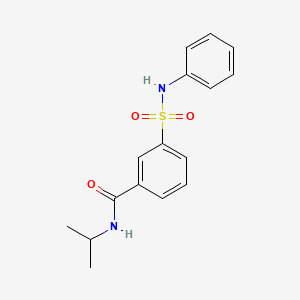
3-(anilinosulfonyl)-N-isopropylbenzamide
描述
3-(anilinosulfonyl)-N-isopropylbenzamide, also known as GW 9662, is a synthetic compound that is commonly used in scientific research. It is an antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. GW 9662 is a valuable tool for studying the functions of PPARγ and its potential as a therapeutic target for metabolic disorders such as diabetes and obesity.
作用机制
3-(anilinosulfonyl)-N-isopropylbenzamide 9662 is a selective antagonist of PPARγ, which means that it binds to the receptor and blocks its activity. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, as well as inflammation and cell differentiation. When activated by its ligands, PPARγ binds to DNA and promotes the expression of target genes. 3-(anilinosulfonyl)-N-isopropylbenzamide 9662 binds to PPARγ in a way that prevents ligand binding and DNA binding, thereby inhibiting PPARγ activity.
Biochemical and Physiological Effects:
3-(anilinosulfonyl)-N-isopropylbenzamide 9662 has been shown to have a wide range of biochemical and physiological effects, depending on the context and the specific target tissues. In general, 3-(anilinosulfonyl)-N-isopropylbenzamide 9662 inhibits PPARγ activity and can lead to decreased adipogenesis, insulin resistance, and inflammation. It has also been shown to have anti-cancer effects in some contexts. However, the effects of 3-(anilinosulfonyl)-N-isopropylbenzamide 9662 are complex and can vary depending on the dose, the duration of treatment, and the specific model system used.
实验室实验的优点和局限性
3-(anilinosulfonyl)-N-isopropylbenzamide 9662 is a valuable tool for studying the functions of PPARγ and its potential as a therapeutic target. Its selectivity for PPARγ allows researchers to study the effects of PPARγ inhibition without affecting other nuclear receptors. However, 3-(anilinosulfonyl)-N-isopropylbenzamide 9662 has some limitations as well. It is relatively expensive and can be difficult to synthesize, which can limit its availability. Additionally, its effects can be context-dependent and may not always reflect the effects of PPARγ inhibition in vivo.
未来方向
There are many possible future directions for research on 3-(anilinosulfonyl)-N-isopropylbenzamide 9662 and PPARγ. Some potential areas of focus include:
1. Investigating the role of PPARγ in other physiological processes, such as cardiovascular disease and neurodegenerative disorders.
2. Developing new PPARγ ligands that have improved selectivity and efficacy.
3. Studying the effects of PPARγ inhibition in combination with other therapies, such as chemotherapy or immunotherapy.
4. Exploring the potential of PPARγ as a therapeutic target for metabolic disorders and cancer.
5. Investigating the mechanisms underlying the context-dependent effects of 3-(anilinosulfonyl)-N-isopropylbenzamide 9662 and other PPARγ inhibitors.
In conclusion, 3-(anilinosulfonyl)-N-isopropylbenzamide 9662 is a valuable tool for studying the functions of PPARγ and its potential as a therapeutic target. It has a wide range of applications in scientific research and has provided insights into the complex role of PPARγ in various physiological processes. While there are some limitations to its use, 3-(anilinosulfonyl)-N-isopropylbenzamide 9662 remains an important compound for investigating the functions of PPARγ and its potential as a therapeutic target.
科学研究应用
3-(anilinosulfonyl)-N-isopropylbenzamide 9662 is widely used in scientific research to investigate the functions of PPARγ and its potential as a therapeutic target. It is often used to selectively inhibit PPARγ activity in vitro and in vivo, which allows researchers to study the effects of PPARγ activation and inhibition on various physiological processes. 3-(anilinosulfonyl)-N-isopropylbenzamide 9662 has been used to study the role of PPARγ in adipogenesis, insulin sensitivity, inflammation, and cancer, among other areas of research.
属性
IUPAC Name |
3-(phenylsulfamoyl)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12(2)17-16(19)13-7-6-10-15(11-13)22(20,21)18-14-8-4-3-5-9-14/h3-12,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALOXLPZYXGEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1-methyl-1H-tetrazol-5-yl)thio]acetonitrile](/img/structure/B4462966.png)
![N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4462973.png)

![5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4462988.png)

![N-(tert-butyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463015.png)
![5-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole](/img/structure/B4463021.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-ethoxybenzamide](/img/structure/B4463031.png)
![methyl 3-[(4-morpholinylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B4463039.png)
![2-[4-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B4463046.png)
![6-(2-ethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463047.png)
![1-(2-methoxyphenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4463056.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463058.png)